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This technical guide provides a comprehensive overview of the Pegasus Python package, a
powerful and scalable tool for single-cell RNA sequencing (SCRNA-seq) data analysis.
Pegasus, developed as part of the Cumulus project, offers a rich set of functionalities for
processing, analyzing, and visualizing large-scale single-cell datasets.[1] This document details
the core workflow, experimental protocols, and data presentation, enabling users to effectively
leverage Pegasus for their research and development needs.

Introduction to Pegasus

Pegasus is a command-line tool and a Python package designed for the analysis of
transcriptomes from millions of single cells.[2] It is built upon the popular AnnData data
structure, ensuring interoperability with the broader scverse ecosystem. Pegasus provides a
comprehensive suite of tools covering the entire SCRNA-seq analysis pipeline, from initial data
loading and quality control to advanced analyses like differential gene expression and gene set
enrichment.

The Pegasus Workflow

The standard Pegasus workflow encompasses several key stages, each with dedicated
functions to ensure robust and reproducible analysis. The typical progression involves data
loading, quality control and filtering, normalization, identification of highly variable genes,
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dimensionality reduction, cell clustering, and differential gene expression analysis to identify
cluster-specific markers.

Click to download full resolution via product page

A high-level overview of the standard Pegasus single-cell analysis workflow.

Experimental Protocols & Quantitative Data

This section provides detailed methodologies for the core steps in the Pegasus workflow,
accompanied by tables summarizing key quantitative parameters.

Data Loading

Pegasus supports various input formats, including 10x Genomics' Cell Ranger output, MTX,
CSV, and TSV files. The pegasus.read_input function is the primary entry point for loading
data into an AnnData object.

Experimental Protocol: Data Loading
o Purpose: To load the gene expression count matrix and associated metadata into memory.

o Methodology: Utilize the pegasus.read_input() function, specifying the file path and format.
For 10x Genomics data, provide the path to the directory containing the matrix.mtx.gz,
barcodes.tsv.gz, and features.tsv.gz files.

o Example Code:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b039198?utm_src=pdf-body-img
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://www.benchchem.com/product/b039198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quality Control and Filtering

Quality control (QC) is a critical step to remove low-quality cells and genes that could otherwise
introduce noise into downstream analyses. Pegasus provides the pg.qc_metrics and
pg.filter_data functions for this purpose.

Experimental Protocol: Quality Control and Filtering
e Purpose: To calculate QC metrics and filter out cells and genes based on these metrics.
o Methodology:

o Calculate QC metrics using pg.qc_metrics(). This function computes metrics such as the
number of genes detected per cell (n_genes), the total number of UMIs per cell
(n_counts), and the percentage of mitochondrial gene expression (percent_mito).

o Filter the data using pg.filter_data(). This function applies user-defined thresholds to
remove cells and genes that do not meet the quality criteria.

o Example Code:

Table 1: Recommended Filtering Parameters
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pegasus.qc_metric Lo Recommended
Parameter Description
s argument Range
o The minimum number
Minimum Genes per ) i
-y min_genes of genes detectedina 200 - 1000
e
cell.
The maximum number
Maximum Genes per of genes detected in a
max_genes ] 3000 - 8000
Cell cell to filter out
potential doublets.
The maximum
Mitochondrial ] percentage of
percent_mito ) ] 5-20
Percentage mitochondrial gene
content.
The minimum number
Minimum Cells per o ] of cells a gene must
(within pg filter_data) 3-10

Gene

be expressed in to be

retained.

Normalization and Highly Variable Gene Selection

Normalization adjusts for differences in sequencing depth between cells. Subsequently,

identifying highly variable genes (HVGs) focuses the analysis on biologically meaningful

variation.

Experimental Protocol: Normalization and HVG Selection

e Purpose: To normalize the data and identify genes with high variance across cells.

o Methodology:

o Normalize the data using pg.log_norm(). This function performs total-count normalization

and log-transforms the data.

o Identify HVGs using pg.highly_variable_features(). Pegasus offers methods similar to

Seurat for HVG selection.
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o Example Code:

Table 2: Highly Variable Gene Selection Parameters

pegasus.highly_var

Parameter iable_features Description Default Value
argument
The method for HVG
Flavor flavor "seurat_v3"

selection.

The number of highly

Number of Top Genes  n_top_genes variable genes to 2000

select.

Dimensionality Reduction and Clustering

Principal Component Analysis (PCA) is used to reduce the dimensionality of the data, followed
by graph-based clustering to group cells with similar expression profiles.

Experimental Protocol: PCA and Clustering
e Purpose: To reduce the dimensionality of the data and identify cell clusters.
o Methodology:

o Perform PCA on the highly variable genes using pg.pca().

o Construct a k-nearest neighbor (kNN) graph using pg.neighbors().

o Perform clustering on the KNN graph using algorithms like Louvain or Leiden (pg.louvain()

or pg.leiden()).
o Example Code:

Table 3: PCA and Clustering Parameters
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| Parameter | Function | Description | Default Value | | :--- | :--- | :--- | | Number of Principal
Components | pg.pca | The number of principal components to compute. | 50 | | Number of
Neighbors | pg.neighbors | The number of nearest neighbors to use for building the KNN graph.
| 15 | | Resolution | pg.louvain / pg.leiden | The resolution parameter for clustering, which
influences the number of clusters. | 1.0 |

Differential Gene Expression and Visualization

Differential expression (DE) analysis identifies genes that are significantly upregulated in each
cluster compared to all other cells. The results are often visualized using UMAP or t-SNE plots.

Experimental Protocol: DE Analysis and Visualization
e Purpose: To find marker genes for each cluster and visualize the cell populations.
o Methodology:

o Perform DE analysis using pg.de_analysis(), specifying the cluster annotation.

o Generate a UMAP embedding using pg.umap().

o Visualize the clusters and gene expression on the UMAP plot using pg.scatter().
o Example Code:

Signaling Pathway Analysis

Pegasus facilitates the analysis of signaling pathways and other gene sets through its gene set
enrichment analysis (GSEA) and signature score calculation functionalities.

Gene Set Enrichment Analysis (GSEA)

The pegasus.gsea() function allows for the identification of enriched pathways in the
differentially expressed genes of each cluster.

Experimental Protocol: Gene Set Enrichment Analysis

o Purpose: To identify biological pathways that are significantly enriched in each cell cluster.
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o Methodology:
o Perform differential expression analysis as described in section 3.5.

o Run pg.gsea(), providing the DE results and a gene set file in GMT format (e.g., from
MSigDB).

o Example Code:

Signature Score Calculation for a Signaling Pathway

The pegasus.calc_signature_score() function can be used to calculate a score for a given
gene set (e.g., a signaling pathway) for each cell. This allows for the visualization of pathway
activity across the dataset.

Hypothetical Example: Analysis of the TGF-3 Signaling Pathway

The TGF-B signaling pathway plays a crucial role in various cellular processes. We can define
a gene set representing this pathway and analyze its activity.
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A simplified diagram of the TGF-f3 signaling pathway.

Experimental Protocol: TGF-3 Pathway Activity Score
« Purpose: To quantify the activity of the TGF-3 signaling pathway in each cell.
¢ Methodology:

o Define a list of genes belonging to the TGF-3 pathway.
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o Use pegasus.calc_signature_score() to calculate a score for this gene set.

o Visualize the signature score on a UMAP plot using pg.scatter().

o Example Code:

Conclusion

Pegasus provides a robust and user-friendly framework for the analysis of large-scale single-
cell RNA sequencing data. Its comprehensive functionalities, scalability, and integration with the
Python ecosystem make it an invaluable tool for researchers and scientists in both academic
and industrial settings. This guide has outlined the core workflow and provided detailed
protocols to enable users to effectively apply Pegasus to their own single-cell datasets. For
more detailed information, users are encouraged to consult the official Pegasus
documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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